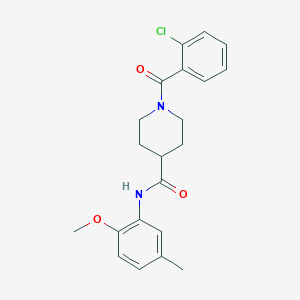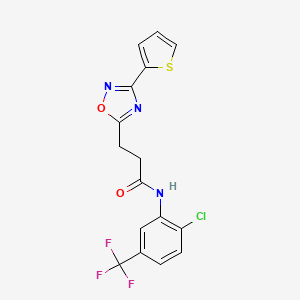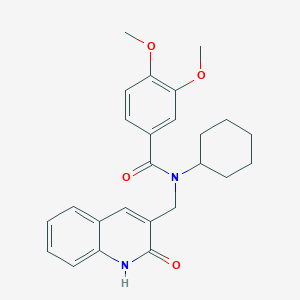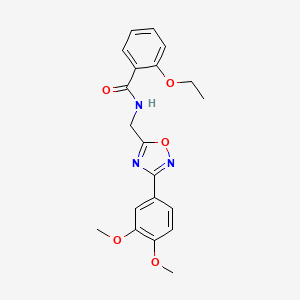
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline, commonly known as INPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of INPO is not fully understood. However, studies have suggested that INPO exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. INPO's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane. The neuroprotective effects of INPO are thought to be mediated through its antioxidant properties.
Biochemical and Physiological Effects:
INPO has been shown to have minimal toxicity in vitro and in vivo studies. Moreover, studies have indicated that INPO does not induce genotoxicity, mutagenicity, or cytotoxicity. INPO has also been shown to have a low binding affinity to human serum albumin, indicating its potential for high bioavailability and distribution.
実験室実験の利点と制限
INPO's advantages in lab experiments include its high potency, low toxicity, and potential for high bioavailability and distribution. However, INPO's limitations include its limited solubility in water, which may affect its efficacy in some applications.
将来の方向性
There are several future directions for INPO research, including its potential use as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Moreover, further studies are needed to explore the mechanism of action of INPO and its potential for drug development. Additionally, the development of INPO analogs with improved solubility and efficacy may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, INPO is a novel compound with promising potential in various scientific research areas. Its high potency, low toxicity, and potential for high bioavailability and distribution make it an attractive candidate for drug development. Further research is needed to explore its mechanism of action and potential therapeutic applications.
合成法
The synthesis of INPO involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with p-toluenesulfonyl chloride and triethylamine in dichloromethane followed by the reaction with N-ethyl-N-(4-hydroxyphenyl)propanamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethylformamide. The final product is obtained after purification through flash chromatography.
科学的研究の応用
INPO has shown promising results in various scientific research areas, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that INPO has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. INPO has also demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, INPO has shown neuroprotective effects against oxidative stress-induced damage in neuronal cells.
特性
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFIIYNRUHGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)



![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)